molecular formula C21H16ClF3N4O3 B1663141 Sorafenib CAS No. 100012-18-8

Sorafenib

货号: B1663141
CAS 编号: 100012-18-8
分子量: 464.8 g/mol
InChI 键: MLDQJTXFUGDVEO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sorafenib, also known by its brand name Nexavar, is a small-molecule, bi-aryl urea compound that functions as a multikinase inhibitor . It is a valuable tool in oncological research, designed to investigate signaling pathways in various cancers. Its primary research applications focus on unresectable hepatocellular carcinoma, advanced renal cell carcinoma, and progressive, radioactive iodine-refractory differentiated thyroid carcinoma . The compound exhibits a dual mechanism of action. It blocks tumor cell proliferation by inhibiting multiple intracellular serine/threonine kinases in the Raf/MEK/ERK signaling pathway, including C-Raf and B-Raf . Concurrently, it exerts anti-angiogenic effects by targeting receptor tyrosine kinases on vascular endothelial cells, specifically inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) and platelet-derived growth factor receptor beta (PDGFR-β) . Pharmacokinetic studies indicate that this compound is administered orally and has a bioavailability of 38-49% . It is highly protein-bound (99.5%) and undergoes extensive hepatic metabolism primarily via CYP3A4 oxidation and UGT1A9-mediated glucuronidation . The mean elimination half-life is approximately 25 to 48 hours, with the majority (77%) of an administered dose excreted in feces and a smaller fraction (19%) in urine . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

属性

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDQJTXFUGDVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041128
Record name Sorafenib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sorafenib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014542
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble, 1.71e-03 g/L
Record name Sorafenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00398
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sorafenib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014542
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White solid

CAS No.

284461-73-0
Record name Sorafenib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284461-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorafenib [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284461730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorafenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00398
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sorafenib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-((((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)AMINO)CARBONYL)AMINO)PHENOXY)-N-METHYL-2-PYRIDINECARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SORAFENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZOQ3TZI87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sorafenib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8173
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sorafenib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014542
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

205.6 °C
Record name Sorafenib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8173
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

准备方法

Early-Step Condensation and Limitations

The foundational synthesis of sorafenib begins with 2-picolinic acid (II ), which undergoes chlorination using thionyl chloride (SOCl₂) to form 4-chloropicolinoyl chloride (2 ). Subsequent amidation with methylamine yields N-methyl-4-chloropicolinamide (3 ), which reacts with 4-aminophenol under basic conditions to form the ether-linked intermediate (VII ). The final step involves urea formation via reaction with 4-chloro-3-trifluoromethylphenyl isocyanate (VIII ). Early methods suffered from:

  • Low cumulative yields (10% from II ) due to chromatographic purifications
  • Corrosive byproducts (HCl, SO₂) requiring specialized equipment
  • Purity issues (95% purity with brown discoloration) from side reactions

Process Optimization Efforts

Donald Bankston’s改良法 eliminated chromatography by adjusting stoichiometry and reaction times, boosting the yield to 63%. Key modifications included:

  • Reducing thionyl chloride reaction time from 16 h to 5 h
  • Using potassium tert-butoxide (KOtBu) instead of K₂CO₃ for faster etherification
  • Avoiding isolation of intermediates IV and V through one-pot strategies

Despite these improvements, the reliance on SOCl₂ and KOtBu limited scalability due to safety and cost concerns.

Novel Synthetic Approaches Addressing Scalability

Intermediate-Based Synthesis (WO2009054004A2)

A patent-pending route introduced the urea-linked intermediate X , synthesized by reacting 4-chloro-3-trifluoromethylphenyl isocyanate (VIII ) with 4-aminophenol (IX ) in dichloromethane at >15°C. This intermediate bypasses the need for corrosive reagents:

$$
\textbf{VIII} + \textbf{IX} \xrightarrow{\text{CH₂Cl₂, >15°C}} \textbf{X} \quad (\text{Yield: 85\%})
$$

Intermediate X then couples with N-methyl-4-hydroxypicolinamide (XIII ) in dimethylformamide (DMF) using NaH/K₂CO₃, yielding this compound (I ) in >80% purity after methylamine treatment. Advantages include:

  • Higher yield : 80% vs. 63% in prior methods
  • Reduced purification : Crystallization replaces chromatography
  • Cost efficiency : Avoids SOCl₂ and KOtBu

Solvent-Free Catalytic Coupling (Thieme-Connect, 2023)

A 2023 study demonstrated a phosgene-free route using phenyl carbamate (3 ) and DABCO (1,4-diazabicyclo[2.2.2]octane) in acetonitrile:

$$
\textbf{3} + \textbf{2} \xrightarrow{\text{DABCO, MeCN, 65°C}} \textbf{this compound} \quad (\text{Yield: 54\%})
$$

This method eliminates hazardous isocyanates and achieves 45% overall yield from 2-picolinic acid.

Nanoparticle Formulation for Enhanced Delivery

Nanoprecipitation Technology

To improve solubility, this compound nanoparticles were prepared using mPEG-PDLLA block copolymer:

  • Process : Dissolve 250 mg copolymer and 12.5 mg this compound in THF/MeOH (12:6 mL)
  • Formation : Rotary evaporation at 60°C followed by hydration at 60°C
  • Outcomes : 98.5% encapsulation efficiency, 150 nm particle size, and sustained release over 60 h

This formulation enhances tumor targeting and reduces systemic toxicity.

Comparative Analysis of Synthesis Methods

Method Key Reagents Yield (%) Purity (%) Scalability Issues
Traditional SOCl₂, KOtBu 10–63 95 Corrosive reagents
Intermediate-Based CH₂Cl₂, NaH 80 >99 High solvent volumes
DABCO-Catalyzed DABCO, MeCN 54 98 Moderate temperature control
Nanoprecipitation mPEG-PDLLA, THF 99.5 Complex formulation

化学反应分析

Primary Metabolic Pathways

Sorafenib is metabolized via phase I oxidation and phase II glucuronidation, producing pharmacologically active derivatives :

Phase I Oxidation (CYP3A4-Mediated)

  • Reaction : this compound is oxidized by cytochrome P450 3A4 (CYP3A4) to form This compound N-oxide (M2) , the primary circulating metabolite .

  • Secondary Metabolites :

    • M1 (N-hydroxymethyl-sorafenib-N-oxide)

    • M4 (N-demethylated this compound)

    • M5 (N-oxidized and N-demethylated this compound) .

Phase II Glucuronidation (UGT1A9-Mediated)

  • Reaction : this compound undergoes glucuronidation via UDP-glucuronosyltransferase 1A9 (UGT1A9) to form M7 (this compound glucuronide) .

  • Clearance : Glucuronidation accounts for ~15% of this compound elimination, while oxidation contributes ~5% .

Table 1: Key this compound Metabolites and Enzymatic Pathways

MetaboliteEnzyme InvolvedPharmacological Activity% Circulating Analytes
M2 (N-oxide)CYP3A4Inhibits VEGFR, PDGFR, MAPK9–16%
M4CYP3A4Retains kinase inhibition<5%
M7UGT1A9Inactive~15% (of total dose)

Redox Cycling Between this compound and N-Oxide Metabolite

This compound N-oxide (M2) undergoes reversible reduction back to the parent compound, mediated by CYP enzymes :

  • Reduction Enzymes : CYP2B6 and CYP1A1 primarily catalyze M2 reduction to this compound .

  • Implications : This redox cycling may prolong this compound's half-life (20–48 hours) and contribute to toxicity in patients with impaired CYP3A4 activity .

Synthetic Reactions in Manufacturing

The synthesis of this compound tosylate involves three steps :

  • Step 1 : Conversion of picolinic acid to 4-chloropicolinoyl chloride using thionyl chloride.

  • Step 2 : Reaction with methylamine to form N-methylpicolinamide.

  • Step 3 : Salt formation with toluenesulfonic acid to yield this compound tosylate .

Table 2: Synthetic Steps for this compound Tosylate

StepReactionKey Reagents/ConditionsYield
1Chlorination of picolinic acidThionyl chloride, DMF, 72°C60%
2Amidation with methylamineMethanol, 0°C85%
3Tosylate salt formationToluene, toluenesulfonic acid95%

Comparative Metabolism in Healthy vs. Diseased Liver

Hepatic impairment significantly alters this compound metabolism :

  • Tumor-bearing livers (THLMs) : Show 17-fold lower intrinsic clearance (CL) of this compound compared to healthy livers (NHLMs) due to reduced CYP3A4 activity .

  • Key Data :

    • V<sub>max</sub> for M2 formation: 7.25 pmol/min/mg protein (THLMs) vs. 184.61 pmol/min/mg protein (NHLMs) .

Impact of Metabolites on Pharmacological Activity

  • Active Metabolites : M2, M4, and M5 inhibit VEGFR, PDGFR, and MAPK pathways, contributing to this compound’s antitumor effects .

  • Toxicity : this compound itself (not metabolites) reduces ATP production by 60% in HepG2 cells and disrupts cell cycle progression (G<sub>0</sub>/G<sub>1</sub> arrest) .

科学研究应用

Sorafenib is an oral multi-kinase inhibitor that has been developed by Bayer and Onyx companies . It is also known as Nexavar . this compound has been approved for the treatment of advanced renal cell carcinoma, advanced hepatocellular carcinoma, and advanced thyroid cancer .

Scientific Research Applications

This compound functions as an inhibitor of various tyrosine kinases, including BRAF, C-RAF, vascular endothelial growth factor receptor, platelet-derived growth factor receptor, RET, c-KIT, and FMS-like tyrosine kinase-3 . Its mechanisms of action include the inhibition of tumor growth and progression, metastasis and angiogenesis, and the down-regulation of mechanisms that protect tumors from apoptosis .

Hepatocellular Carcinoma (HCC)

This compound is an important first-line therapy for advanced HCC and can increase overall survival markedly . It was the first United States Food and Drug Administration (US FDA)-approved first-line systemic therapy and the standard therapeutic agent for advanced HCC . Until 2018, when lenvatinib was approved, this compound had been the only first-line therapy for advanced HCC for ten years . this compound brings a survival benefit to patients with HCC, improving overall survival compared to placebo . In two clinical trials, this compound improved overall survival significantly compared with placebo (10.7 months versus 7.9 months, p < 0.001; and 6.5 months versus 4.2 months, p < 0.001) . A phase II study of this compound demonstrated anti-tumor activity in advanced HCC patients . this compound demonstrated a median overall survival of 9.2 months, with 34% of patients achieving stable disease for at least 16 weeks and 8% achieving partial or minor responses .

Renal Cell Carcinoma

This compound is also used for the treatment of advanced renal cell carcinoma . this compound was associated with a statistically significant increase in progression-free survival (HR for disease progression = 0.44, 95% confidence interval [CI] = 0.35 to 0.55 . Median progression-free survival was similar in this compound-treated younger patients (23.9 weeks; hazard ratio [HR] for progression compared with placebo = 0.55, 95% confidence interval [CI] = 0.47 to 0.66) and older patients (26.3 weeks; HR = 0.43, 95% CI = 0.26 to 0.69) . Clinical benefit rates among younger and older this compound-treated patients were also similar (83.5% and 84.3%, respectively) and were superior to those of younger and older placebo-treated patients (53.8% and 62.2%, respectively) .

Other Cancers

作用机制

索拉非尼通过抑制参与肿瘤细胞增殖和血管生成的多种蛋白激酶发挥作用。 它靶向Raf-MEK-ERK信号通路和受体酪氨酸激酶,如VEGFR和PDGFR . 索拉非尼还会诱导自噬,这可能有助于其抗肿瘤作用 .

类似化合物:

索拉非尼的独特性: 索拉非尼的独特性在于其广谱的激酶抑制和其靶向参与肿瘤生长和血管生成的多种通路的能力。 其独特的结构使其能够选择性地抑制c-Raf而非B-Raf,这有助于其独特的药理学特征 .

相似化合物的比较

Table 1: In Vitro Activity of this compound and Key Derivatives

Compound IC50 (μM) Key Targets Pharmacokinetic Advantage
This compound 0.045–0.075 (Raf-1) RAF, VEGFR-2, STAT3 N/A
4a–e 1.0–4.3 DNA/RNA/protein synthesis None reported
t-CUPM 0.075 (Raf-1) RAF, MEK/ERK Higher Cmax, AUC
Benzoxazole-1 0.27 (VEGFR-2) VEGFR-2, Bcl-2/Bcl-xL Similar to this compound

Benzoxazole-Benzamide Conjugates

Compounds 1 and 11 inhibit VEGFR-2 with IC50 values of 0.27 and 0.36 μM, respectively, outperforming this compound (IC50 = 0.35 μM). They also downregulate anti-apoptotic proteins Bcl-2 and Bcl-xL, enhancing apoptosis in HCT-116 and MCF-7 cells .

Rhodanine Analogs

Compound 25 (C-5-fluorobenzylidene-substituted) demonstrates superior antiproliferative activity, with IC50 values of 0.8 μM (A549), 1.3 μM (H460), and 2.8 μM (HT29), surpassing this compound in potency .

Approved Alternatives: Donafenib and Lenvatinib

  • Donafenib : A this compound analog with improved pharmacokinetics and tolerability. It retains this compound’s mechanism but shows higher efficacy in preclinical models .
  • Lenvatinib: In the REFLECT trial, Lenvatinib demonstrated non-inferior overall survival (OS) vs. This compound (13.6 vs. 12.3 months) in advanced HCC, with comparable safety .

Table 2: Clinical Comparison of Approved Therapies

Agent Median OS (Months) Key Advantages
This compound 12.3 First-line standard
Lenvatinib 13.6 Higher objective response rate
Donafenib Under study Improved pharmacokinetics, reduced toxicity

Natural Compounds: Overcoming Resistance

Pterostilbene , a natural stilbene, inhibits both this compound-resistant and wild-type HCC cells equally (IC50 ~10–15 μM), suggesting utility in overcoming resistance .

Pharmacokinetic and Mechanistic Insights

  • t-CUPM : Despite weaker kinase inhibition, its higher bioavailability (AUC 10× this compound) underscores the importance of pharmacokinetic optimization .
  • STAT3 vs. VEGFR-2 Targeting : Compounds like t-CUPM and SC series highlight divergent efficacy in pathway inhibition, suggesting tailored therapeutic strategies .

生物活性

Sorafenib is a multikinase inhibitor that has gained prominence in the treatment of advanced hepatocellular carcinoma (HCC) and renal cell carcinoma. Its biological activity is characterized by its ability to inhibit tumor cell proliferation, promote apoptosis, and mitigate angiogenesis. This article delves into the mechanisms of action, efficacy, safety, and resistance associated with this compound, supported by relevant data tables and case studies.

This compound exerts its effects through multiple pathways:

  • Kinase Inhibition : It inhibits several receptor tyrosine kinases (RTKs) including VEGFR-2, PDGFR-β, and c-Kit, which are crucial for tumor growth and angiogenesis. Additionally, it targets Raf kinases in the Ras/Raf/MEK/ERK signaling pathway, leading to reduced tumor cell proliferation .
  • Induction of Apoptosis : this compound promotes apoptosis in cancer cells by activating specific pathways that lead to programmed cell death. It has been shown to enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins .
  • Autophagy Modulation : Research indicates that this compound can induce autophagy in certain cancer cells, which may contribute to its therapeutic effects. However, excessive autophagy can also lead to resistance against this compound treatment .

Clinical Trials

A pivotal phase III trial conducted in the Asia-Pacific region assessed the efficacy and safety of this compound in patients with advanced HCC. Key findings from this study include:

  • Overall Survival : The median overall survival for patients treated with this compound was 6.5 months compared to 4.2 months for those receiving placebo (HR 0.68; p=0.014) .
  • Time to Progression (TTP) : The median TTP was significantly longer in the this compound group at 2.8 months versus 1.4 months for the placebo group (HR 0.57; p=0.0005) .
  • Adverse Events : Common grade 3/4 adverse events included hand-foot skin reaction (10.7%), diarrhea (6.0%), and fatigue (3.4%). These side effects were manageable and rarely led to treatment discontinuation .
Parameter This compound Group Placebo Group
Median Overall Survival6.5 months4.2 months
Median Time to Progression2.8 months1.4 months
Grade 3/4 Adverse EventsHFSR: 10.7%Not applicable

Resistance Mechanisms

Despite its efficacy, resistance to this compound remains a significant challenge in clinical settings:

  • Autophagy Activation : Some cancer cells can activate autophagy as a survival mechanism against this compound treatment, leading to decreased sensitivity .
  • Molecular Pathways : Studies have identified various molecular mechanisms contributing to resistance, including upregulation of ATP-binding cassette transporters and alterations in the expression of metallothioneins .

Case Studies

Several case studies have illustrated the real-world application of this compound:

  • HCC Patient Response : A study involving a cohort of patients demonstrated that those with higher baseline levels of autophagy-related proteins exhibited poorer responses to this compound, highlighting the need for personalized treatment strategies .
  • Combination Therapies : Recent trials exploring combination therapies with this compound and immune checkpoint inhibitors have shown promising results in enhancing overall response rates and overcoming resistance mechanisms .

常见问题

Q. How can researchers ethically justify placebo-controlled trials for this compound in regions where it is already the standard of care?

  • Methodological Approach : Follow ICH E10 guidelines, using add-on designs (e.g., placebo + best supportive care vs. This compound + best supportive care). Ensure equipoise by citing regional variations in access or prior therapy failure. Obtain informed consent with transparent risk-benefit communication .

Emerging Research Frontiers

Q. What under-researched populations (e.g., pediatric cancers, rare carcinomas) could benefit from this compound repurposing, and how can preclinical models prioritize candidates?

  • Methodological Approach : Screen this compound against pediatric cancer cell lines (e.g., neuroblastoma, osteosarcoma) in high-throughput assays. Use zebrafish avatars for in vivo validation of tumor-specific efficacy. Leverage FDA’s Orphan Drug Designation pathways for clinical translation .

Q. How can researchers harmonize heterogeneous data from this compound trials to enable cross-study meta-analyses while addressing publication bias?

  • Methodological Approach : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for trial datasets. Use platforms like ClinicalStudyDataRequest.com to aggregate individual patient data. Apply Egger’s regression test to assess publication bias in meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sorafenib
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sorafenib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。